Methional diethyl acetal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

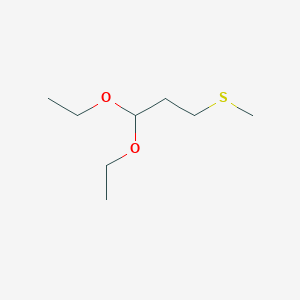

Methional diethyl acetal, also known as 3-(methylthio)propanal, 9CI or di-et acetal, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a cabbage and pungent taste.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Methional diethyl acetal undergoes acid-catalyzed hydrolysis to regenerate methional (CH₃SCH₂CH₂CHO) and ethanol. This reaction is critical in both synthetic and degradation pathways:

Mechanism :

-

Protonation : The acetal oxygen is protonated by an acid catalyst.

-

Cleavage : Nucleophilic attack by water breaks the C–O bond, forming a hemiacetal intermediate.

-

Final Hydrolysis : The hemiacetal decomposes into methional and ethanol .

Experimental Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | HCl (0.03–30 mol%) | |

| Temperature | 20–40°C | |

| Reaction Time | 20–30 minutes (high conversion) | |

| Equilibrium Conversion | ~99% (with excess water) |

Key Findings :

-

Hydrolysis follows pseudo-first-order kinetics due to excess water/methanol .

-

Amberlyst-15 resin catalyzes hydrolysis with 92% yield under mild conditions .

-

Neutralization with bases like NH₃ halts the reaction for analytical purposes .

Thermal and Oxidative Degradation

Under thermal or photolytic conditions, this compound decomposes into volatile sulfur compounds:

Pathways :

-

Thermolysis :

CH3SCH2CH2CH OEt 2ΔCH3SH+CH2=CHCHO+EtOH -

Photooxidation :

In the presence of flavin mononucleotide (FMN) and light:

CH3SCH2CH2CH OEt 2hνCH3SCH2CHO+CO2+NH3

Stability Data :

| Condition | Half-Life | Byproducts | Source |

|---|---|---|---|

| 60°C (acidic) | 30 minutes | Methional, ethanol | |

| UV Light (FMN present) | <1 hour | Dimethyl disulfide |

Industrial and Flavor Chemistry

This compound is a flavor enhancer in snacks and beverages. Its degradation products (e.g., methional, dimethyl disulfide) contribute to roasted and savory notes .

Regulatory Status :

Propriétés

Numéro CAS |

16630-61-8 |

|---|---|

Formule moléculaire |

C8H18O2S |

Poids moléculaire |

178.29 g/mol |

Nom IUPAC |

1,1-diethoxy-3-methylsulfanylpropane |

InChI |

InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3 |

Clé InChI |

FKAZTVDSOBDTFU-UHFFFAOYSA-N |

SMILES |

CCOC(CCSC)OCC |

SMILES canonique |

CCOC(CCSC)OCC |

Densité |

0.952-0.958 (20°) |

Key on ui other cas no. |

16630-61-8 |

Description physique |

Clear colourless to pale yellow liquid; Pungent cabbage aroma |

Solubilité |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.